molecular formula C8H7N3O2 B1424185 6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190316-25-6

6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1424185
CAS No.: 1190316-25-6
M. Wt: 177.16 g/mol
InChI Key: QUYXKUIREFEJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a methyl group at the 6-position and a nitro group at the 3-position. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method involves the nitration of 6-methyl-1H-pyrrolo[3,2-b]pyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 6-Methyl-3-amino-1H-pyrrolo[3,2-b]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 6-Carboxy-3-nitro-1H-pyrrolo[3,2-b]pyridine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The biological activity of 6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine is often attributed to its ability to interact with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The nitro group can play a crucial role in these interactions by forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1H-pyrrolo[3,2-b]pyridine: Lacks the nitro group, which may result in different biological activities.

    3-Nitro-1H-pyrrolo[3,2-b]pyridine: Lacks the methyl group, which can affect its chemical reactivity and biological properties.

    6-Methyl-3-amino-1H-pyrrolo[3,2-b]pyridine: The amino group can significantly alter its chemical behavior and biological activity compared to the nitro group.

Uniqueness

6-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both a methyl and a nitro group, which can influence its electronic properties, reactivity, and interactions with biological targets. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-6-8(10-3-5)7(4-9-6)11(12)13/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYXKUIREFEJGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 3
6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 6
6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.